molecular formula C36H71NO3 B014472 N-Stearoylsphingosine CAS No. 2304-81-6

N-Stearoylsphingosine

Cat. No. B014472
CAS RN: 2304-81-6
M. Wt: 566 g/mol
InChI Key: VODZWWMEJITOND-NXCSZAMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Stearoylsphingosine, also known as C18-ceramide, is a ceramide species where a stearoyl moiety is amide-linked to sphingosine. It is a critical component of cell membranes and is involved in various cellular functions, including apoptosis, cell growth, and differentiation.

Synthesis Analysis

The synthesis of N-Stearoylsphingosine and related sphingolipids involves enzymatic pathways in vivo and chemical methods in vitro. Dubois et al. (1980) detailed a method for preparing labeled N-Stearoylsphingosine for cerebroside sulfatase assays, indicating its utility in biochemical studies (Dubois et al., 1980).

Molecular Structure Analysis

The molecular structure of N-Stearoylsphingosine has been elucidated through spectroscopic methods, including NMR and mass spectrometry. These techniques provide insights into its stereochemistry and the conformation of its acyl and sphingoid base components.

Chemical Reactions and Properties

N-Stearoylsphingosine undergoes various chemical reactions, including hydrolysis and acylation. Shimeno et al. (1998) described the partial purification and characterization of sphingosine N-acyltransferase from bovine liver, which catalyzes the condensation of sphingosine with stearoyl-CoA to form N-Stearoylsphingosine (Shimeno et al., 1998).

Scientific Research Applications

Nutrition and Metabolism

  • Field : Nutrition and Metabolism
  • Application : Sphingolipids, including N-Stearoylsphingosine, are common structural components of cell membranes and are crucial for cell functions in physiological and pathophysiological conditions . They play signaling roles in the regulation of human health .
  • Methods : The diverse structures of sphingolipids elicit various functions in cellular membranes and signal transduction, which may affect cell growth, differentiation, apoptosis, and maintain biological activities .
  • Results : Dietary supplementations of sphingomyelin and its metabolites have been shown to maintain cholesterol homeostasis and lipid metabolism, and to prevent or treat diseases such as obesity, diabetes, and atherosclerosis .

Non-Alcoholic Fatty Liver Disease (NAFLD) Diagnosis

  • Field : Pharmacology
  • Application : N-Stearoylsphingosine has been identified as an important predictor of Non-Alcoholic Steatohepatitis (NASH) fibrosis, a severe form of NAFLD .
  • Methods : Metabolomics technology, which studies all metabolites, is used to identify specific metabolites associated with the development of NAFLD .
  • Results : Glycosyl N-stearoyl-sphingosine and N-stearoylsphingosine were found to be important predictors of NASH fibrosis .

Vitamin D Metabolism

  • Field : Nutrition
  • Application : N-Stearoylsphingosine (d18:1/18:0) (C18Cer) has been found to be positively related to insulin resistance .
  • Methods : Animal experiments suggest that vitamin D may be involved in sphingolipid metabolism regulation .
  • Results : Treatment to improve insulin sensitivity would reduce plasma level of C18Cer .

Food and Pharmaceutical Industry

  • Field : Food Science and Pharmaceutical Industry
  • Application : As nutrients, dietary sphingomyelin and its metabolites, including N-Stearoylsphingosine, have wide applications in the food and pharmaceutical industry . They are candidates for food additives and functional food development for the prevention and treatment of chronic metabolic diseases in humans .
  • Results : The possible implications of dietary sphingomyelin in the modern food preparations including dairy products and infant formula, skin improvement, delivery system and oil organogels are also evaluated .

Traditional Chinese Medicine

  • Field : Traditional Chinese Medicine
  • Application : Metabolomics technology, which studies all metabolites, can provide useful clinically biomarkers that can be applied to NAFLD and may open up new methods for diagnosis . This technology is consistent with the overall concept of Traditional Chinese Medicine (TCM), and it can also be used as a potential mechanism to explain the effects of TCM by measuring biomarkers by metabolomics .
  • Methods : Based on PubMed/MEDLINE and other databases, this paper retrieved relevant literature NAFLD and TCM intervention in NAFLD using metabolomics technology in the past 5 years were searched, and the specific metabolites associated with the development of NAFLD and the potential mechanism of Chinese medicine on improving symptoms were summarized .
  • Results : Glycosyl N-stearoyl-sphingosine and N-stearoylsphingosine were important predictors of NASH fibrosis .

Skin Improvement

  • Field : Dermatology
  • Application : Dietary sphingomyelin and its metabolites, including N-Stearoylsphingosine, have potential applications in skin improvement . They are candidates for food additives and functional food development for the prevention and treatment of chronic metabolic diseases in humans .
  • Results : The possible implications of dietary sphingomyelin in the modern food preparations including dairy products and infant formula, skin improvement, delivery system and oil organogels are also evaluated .

Delivery System and Oil Organogels

  • Field : Food Science
  • Application : N-Stearoylsphingosine, as a metabolite of dietary sphingomyelin, has potential applications in the development of delivery systems and oil organogels .
  • Methods : The diverse structures of sphingolipids elicit various functions in cellular membranes and signal transduction, which may affect cell growth, differentiation, apoptosis, and maintain biological activities .
  • Results : The possible implications of dietary sphingomyelin in the modern food preparations including dairy products and infant formula, skin improvement, delivery system and oil organogels are also evaluated .

Safety And Hazards

The safety data sheet for N-Stearoylsphingosine can provide information on its hazards .

properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODZWWMEJITOND-NXCSZAMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H71NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001317818
Record name C18-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Stearoylsphingosine

CAS RN

2304-81-6
Record name C18-Ceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2304-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C18-Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001317818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Stearoylsphingosine
Reactant of Route 2
Reactant of Route 2
N-Stearoylsphingosine
Reactant of Route 3
Reactant of Route 3
N-Stearoylsphingosine
Reactant of Route 4
Reactant of Route 4
N-Stearoylsphingosine
Reactant of Route 5
Reactant of Route 5
N-Stearoylsphingosine
Reactant of Route 6
Reactant of Route 6
N-Stearoylsphingosine

Citations

For This Compound
100
Citations
A Abe, JA Shayman, NS Radin - Journal of Biological Chemistry, 1996 - ASBMB
A unique transacylase that catalyzes esterification of a short chain ceramide, N-acetylsphingosine, was found in Madin-Darby canine kidney cell and mouse tissue homogenates. It …
Number of citations: 116 www.jbc.org
T Momoi, Y Ben-Yoseph, HL Nadler - Biochemical Journal, 1982 - portlandpress.com
… :3/C18:1), N-linoleoylsphingosine (C18:2/C18:1) and N-oleoylsphingosine (C18:1/C18:l) were respectively about 5, 4 and 3 times higher than the activity towards N-stearoylsphingosine …
Number of citations: 75 portlandpress.com
RO Brady, J Kanfer, D Shapiro - Journal of Biological Chemistry, 1965 - researchgate.net
… starting materials were 3-O-benzoyl-Nstearoylsphingosine … with that of authentic IO-glucosyl-N-stearoylsphingosine. … have been identified as glucose and N-stearoylsphingosine. …
Number of citations: 332 www.researchgate.net
B Weiss, P Raizman - Journal of the American Chemical Society, 1958 - ACS Publications
… Reduction of N-stearoylsphingosine and N-stearoyldihydrosphingosine with lithium aluminum hydride gave the respective secondary amines; the olefinic bond of sphingosine in the …
Number of citations: 35 0-pubs-acs-org.brum.beds.ac.uk
H Zhang, NE Buckley, K Gibson, S Spiegel - Journal of Biological Chemistry, 1990 - Elsevier
… Structurally related analogs of sphingosine, such as N-stearoylsphingosine and other long … Structurally related analogs of sphingo- sine, such as N-stearoylsphingosine and other long …
J Kanfer - Journal of Biological Chemistry, 1965 - Elsevier
… -N-stearoylsphingosine was synthesized by the reaction of 392 mg of acetobromoglucose-l-14C with 637 mg of 3-0-benzyl-N-stearoylsphingosine … -glucosyl-l-‘4C-Nstearoylsphingosine, …
HC Chen, R Mendelsohn, ME Rerek… - Biochimica et Biophysica …, 2001 - Elsevier
… In this study, mixtures of cholesterol (Chol) with either N-stearoylsphingosine or stearic acid (SA) were prepared. In addition, the use of deuterated derivatives of either Cer2 or SA in …
H NODA, T OGASAWARA, T IIDA… - Biological and …, 1994 - jstage.jst.go.jp
… In terms of entrapment efficiency and retention of the drug in liposomes, N—lignoceroylsphingosine-1-0-sulfate was superior to N—stearoylsphingosine-lO—sulfate. A …
Number of citations: 3 www.jstage.jst.go.jp
H Zhang, NN Desai, JM Murphey, S Spiegel - Journal of Biological …, 1990 - Elsevier
… Structurally related analogs of sphingosine, such as N-stearoylsphingosine and other long … Structurally related analogs of sphingosine, such as N-stearoylsphingosine and other long …
A Kõiv, PKJ Kinnunen - Chemistry and physics of lipids, 1994 - Elsevier
… of DNA to liposomes containing sphingosylphosphorylcholine was much weaker, and no binding of DNA to membranes containing N-acetylsphingosine, N-stearoylsphingosine or …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.